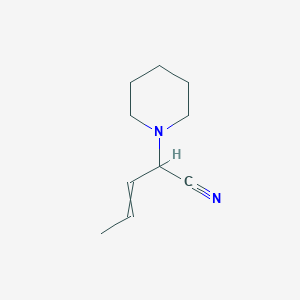
2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)acetic acid is a complex organic compound with the molecular formula C22H36O6 This compound is characterized by its unique structure, which includes a phenoxy group substituted with a 2-methylheptan-2-yl chain, linked through a series of ethoxy groups to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with 2-methylheptan-2-yl bromide in the presence of a base such as potassium carbonate to form the 4-(2-methylheptan-2-yl)phenol intermediate.
Ethoxylation: The phenol intermediate is then subjected to ethoxylation using ethylene oxide under basic conditions to introduce the ethoxy groups.
Acetic Acid Introduction: The final step involves the reaction of the ethoxylated intermediate with chloroacetic acid in the presence of a base to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure high-quality production.
化学反応の分析
Types of Reactions
2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives
科学的研究の応用
2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and polymers.
作用機序
The mechanism of action of 2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The phenoxy group and the ethoxy chains allow the compound to interact with various enzymes and receptors, potentially modulating their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)acetic acid: Similar structure with methoxy groups instead of the phenoxy group.
2-(2-(2-(4-(2,4,4-Trimethyl-2-pentanyl)phenoxy)ethoxy)ethoxy)acetic acid: Similar structure with a different alkyl chain on the phenoxy group.
Uniqueness
2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)acetic acid is unique due to its specific combination of a phenoxy group with a 2-methylheptan-2-yl chain and multiple ethoxy linkages, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
特性
CAS番号 |
100330-74-3 |
|---|---|
分子式 |
C20H32O5 |
分子量 |
352.5 g/mol |
IUPAC名 |
2-[2-[2-[4-(2-methylheptan-2-yl)phenoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C20H32O5/c1-4-5-6-11-20(2,3)17-7-9-18(10-8-17)25-15-14-23-12-13-24-16-19(21)22/h7-10H,4-6,11-16H2,1-3H3,(H,21,22) |
InChIキー |
NLIGZDNGWUTIBC-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)(C)C1=CC=C(C=C1)OCCOCCOCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)
![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)
![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)
